molecular formula C11H13ClOS2 B15386155 1-(2,4-Bis(methylthio)phenyl)-2-chloropropan-1-one

1-(2,4-Bis(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B15386155
M. Wt: 260.8 g/mol
InChI Key: SNORUNHWOBNMEZ-UHFFFAOYSA-N
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Description

1-(2,4-Bis(methylthio)phenyl)-2-chloropropan-1-one is a chlorinated aromatic ketone featuring two methylthio (-SMe) groups at the 2- and 4-positions of the phenyl ring and a chlorine atom on the β-carbon of the propanone chain.

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[2,4-bis(methylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H13ClOS2/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3

InChI Key

SNORUNHWOBNMEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)SC)SC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Table 1: Comparison of Structural Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Phenyl Ring) Key Physical Properties Reference
1-(2-Chloro-4-(methylthio)phenyl)propan-1-one C₁₀H₁₁ClOS 214.71 2-Cl, 4-SMe Density: ~1.20 g/cm³; Boiling Point: ~301.6°C
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one C₁₅H₂₁ClO 252.78 2,4-isopropyl Higher steric bulk; increased hydrophobicity
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 208.68 4-Cl, cyclopropyl Strain from cyclopropyl ring
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₂O₄ 256.26 2,4-OH, conjugated enone Polar due to hydroxyl groups
Key Observations:
  • Electronic Effects: The bis(methylthio) groups in the target compound are stronger electron donors compared to hydroxyl () or chloro groups (). This enhances aromatic ring activation for electrophilic substitution reactions.
  • Steric Profile : The methylthio groups are less bulky than isopropyl substituents (), suggesting lower steric hindrance in reactions compared to the latter.
  • Boiling Point/Solubility : The target compound likely has a higher boiling point than ’s analog (C₁₀H₁₁ClOS) due to increased molecular weight (C₁₁H₁₃ClOS₂). Its solubility in organic solvents is expected to surpass hydroxylated analogs (e.g., ) but remain lower than isopropyl-substituted derivatives ().
Electrophilic Aromatic Substitution (EAS) :
  • The bis(methylthio) groups strongly activate the phenyl ring, directing EAS to the para and ortho positions relative to existing substituents. This contrasts with ’s compound (4-Cl, cyclopropyl), where the chloro group deactivates the ring.
  • Compared to ’s isopropyl-substituted analog, the target compound’s sulfur atoms may facilitate coordination with Lewis acids (e.g., AlCl₃), enhancing Friedel-Crafts acylation efficiency.
Nucleophilic Substitution :
  • The chlorine atom on the propanone chain (β-position) is susceptible to nucleophilic substitution. This reactivity is shared with ’s compound (2-Cl, 4-SMe) but may proceed faster in the target compound due to increased electron density from the bis(methylthio) groups.
Oxidation Potential :
  • Methylthio groups are prone to oxidation, forming sulfoxides or sulfones. This contrasts with hydroxyl () or methoxy groups (), which are less redox-active under standard conditions.

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